molecular formula C10H7NO4 B115404 7,8-Dihydroxyisoquinoline-3-carboxylic acid CAS No. 146743-96-6

7,8-Dihydroxyisoquinoline-3-carboxylic acid

Cat. No. B115404
CAS RN: 146743-96-6
M. Wt: 205.17 g/mol
InChI Key: QSGVKXBBFLKULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydroxyisoquinoline-3-carboxylic acid (DHICA) is a naturally occurring compound that has gained significant attention due to its potential therapeutic applications in various fields of medicine. DHICA is a derivative of the amino acid tyrosine and is found in various plant and animal sources.

Scientific Research Applications

7,8-Dihydroxyisoquinoline-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and dermatology. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to have anticancer properties, making it a potential candidate for cancer therapy. Additionally, 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have skin-whitening properties, making it a potential candidate for the treatment of hyperpigmentation disorders.

Mechanism of Action

The mechanism of action of 7,8-Dihydroxyisoquinoline-3-carboxylic acid is not fully understood. However, it has been suggested that 7,8-Dihydroxyisoquinoline-3-carboxylic acid exerts its therapeutic effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to modulate the expression of various genes and proteins involved in these pathways.
Biochemical and Physiological Effects:
7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to scavenge free radicals and protect against oxidative stress. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

7,8-Dihydroxyisoquinoline-3-carboxylic acid has several advantages for lab experiments. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is readily available and can be synthesized using various methods. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is also stable and can be stored for extended periods without degradation. However, 7,8-Dihydroxyisoquinoline-3-carboxylic acid has some limitations for lab experiments. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is insoluble in water, making it difficult to administer in vivo. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is also a relatively new compound, and its toxicity and pharmacokinetics are not fully understood.

Future Directions

There are several future directions in 7,8-Dihydroxyisoquinoline-3-carboxylic acid research. One future direction is to study the toxicity and pharmacokinetics of 7,8-Dihydroxyisoquinoline-3-carboxylic acid to determine its safety and efficacy in humans. Another future direction is to investigate the potential of 7,8-Dihydroxyisoquinoline-3-carboxylic acid as a therapeutic agent for neurodegenerative diseases, cancer, and hyperpigmentation disorders. Additionally, future research could focus on the development of novel synthesis methods for 7,8-Dihydroxyisoquinoline-3-carboxylic acid and the optimization of existing methods.

Synthesis Methods

7,8-Dihydroxyisoquinoline-3-carboxylic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 7,8-Dihydroxyisoquinoline-3-carboxylic acid involves the use of different chemical reagents to convert tyrosine into 7,8-Dihydroxyisoquinoline-3-carboxylic acid. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of tyrosine into 7,8-Dihydroxyisoquinoline-3-carboxylic acid. Microbial synthesis involves the use of microorganisms to produce 7,8-Dihydroxyisoquinoline-3-carboxylic acid through a series of biochemical reactions.

properties

CAS RN

146743-96-6

Product Name

7,8-Dihydroxyisoquinoline-3-carboxylic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

7,8-dihydroxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-8-2-1-5-3-7(10(14)15)11-4-6(5)9(8)13/h1-4,12-13H,(H,14,15)

InChI Key

QSGVKXBBFLKULF-UHFFFAOYSA-N

Isomeric SMILES

C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)O

SMILES

C1=CC(=C(C2=CN=C(C=C21)C(=O)O)O)O

Canonical SMILES

C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)O

synonyms

3-Isoquinolinecarboxylic acid, 7,8-dihydroxy- (9CI)

Origin of Product

United States

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